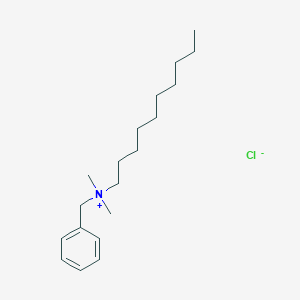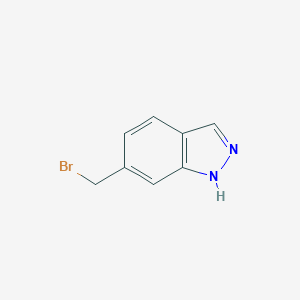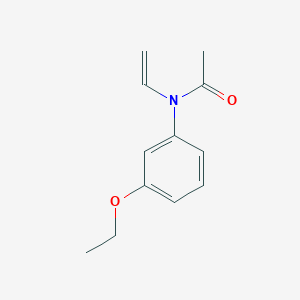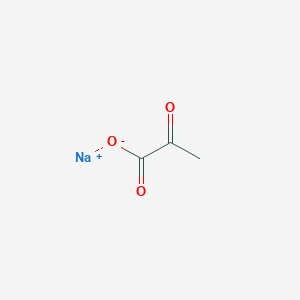![molecular formula C21H16O5 B127522 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde CAS No. 235106-86-2](/img/structure/B127522.png)
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde, also known as FHB, is a compound that has attracted significant scientific interest due to its potential biological and pharmacological applications. This compound is a member of the family of hydroxybenzaldehydes, which are known to possess antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. It also induces apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
Effets Biochimiques Et Physiologiques
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which are known to contribute to the development of various diseases. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has also been shown to induce apoptosis in cancer cells, which is a promising therapeutic approach for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed through spectroscopic techniques. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde also possesses various biological and pharmacological properties, which make it a promising candidate for the development of new drugs. However, 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its biological effects.
Orientations Futures
There are several future directions for the study of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. One area of research is the development of new drugs based on 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has shown promising results in preclinical studies, and more research is needed to develop new drugs that can be used in the clinic. Another area of research is the elucidation of the mechanism of action of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. More research is needed to fully understand how 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde modulates various signaling pathways in the body. Finally, more research is needed to explore the potential therapeutic applications of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde in various diseases such as cancer, diabetes, and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde involves the reaction of 5-formyl-2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, and the resulting product is purified through recrystallization. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been extensively studied for its potential biological and pharmacological applications. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has also been shown to possess anticancer properties, and it has been studied for its potential use in cancer therapy.
Propriétés
Numéro CAS |
235106-86-2 |
|---|---|
Nom du produit |
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde |
Formule moléculaire |
C21H16O5 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
3-[(5-formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C21H16O5/c22-11-13-1-7-19(25)17(9-13)21(15-3-5-16(24)6-4-15)18-10-14(12-23)2-8-20(18)26/h1-12,21,24-26H |
Clé InChI |
IPFWHYSIEQXUGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



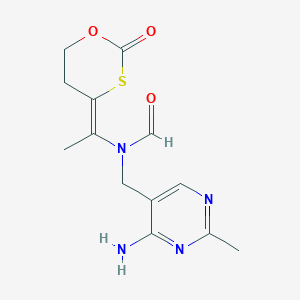
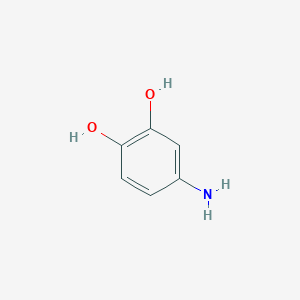
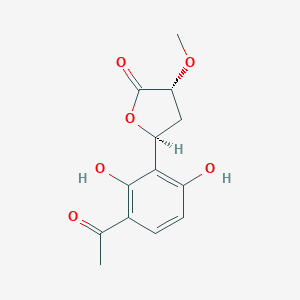
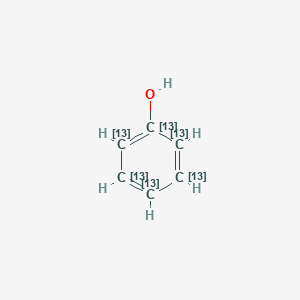
![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
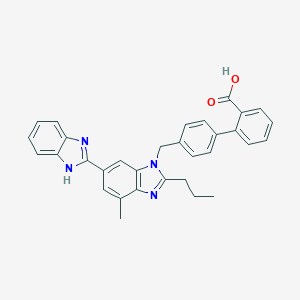
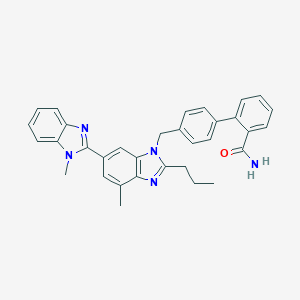
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
